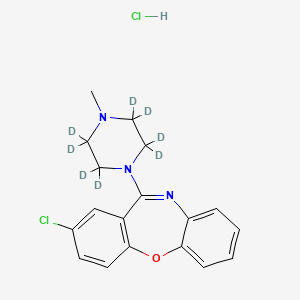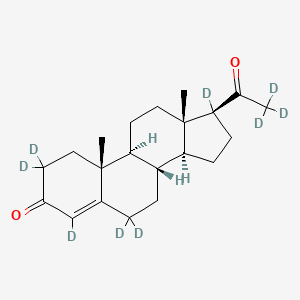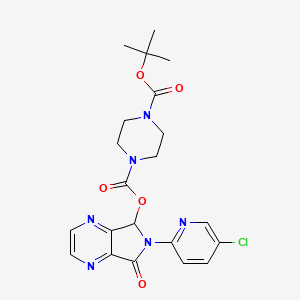
Loxapine-d8 Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Loxapine-d8 Hydrochloride is a deuterated form of Loxapine, an antipsychotic medication primarily used in the treatment of schizophrenia. The deuterated version, Loxapine-d8, is labeled with deuterium, a stable isotope of hydrogen, which can be used in various scientific research applications, including pharmacokinetic studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Loxapine-d8 Hydrochloride involves several steps, starting with the preparation of the key intermediate compounds. The general synthetic route includes:
Condensation Reaction: A condensation reaction between a compound I and a compound II in an organic solvent to obtain an intermediate III.
Reduction Condensation Reaction: The intermediate III undergoes a reduction condensation reaction to form intermediate IV.
Final Reaction: The intermediate IV reacts with N-methyl piperazine to yield the target compound, Loxapine.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The reagents and raw materials used are readily available, and the process ensures high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Loxapine-d8 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form Loxapine N-oxide.
Reduction: Reduction reactions can convert Loxapine to its reduced forms.
Substitution: Substitution reactions can occur at the nitrogen or oxygen atoms in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve acidic or basic catalysts.
Major Products
The major products formed from these reactions include Loxapine N-oxide, reduced forms of Loxapine, and various substituted derivatives .
Applications De Recherche Scientifique
Loxapine-d8 Hydrochloride has several scientific research applications:
Pharmacokinetic Studies: The deuterated form is used to study the pharmacokinetics of Loxapine, providing insights into its absorption, distribution, metabolism, and excretion.
Biological Research: It is used in studies investigating the effects of Loxapine on neurotransmitter systems, particularly dopamine and serotonin receptors.
Medical Research: This compound is used in clinical research to develop new therapeutic strategies for treating schizophrenia and other psychotic disorders.
Industrial Applications: The compound is used in the development of new antipsychotic medications and in the study of drug interactions.
Mécanisme D'action
Loxapine-d8 Hydrochloride exerts its effects by antagonizing dopamine and serotonin receptors. It primarily targets the D2 dopamine receptor and the 5-HT2 serotonin receptor, leading to cortical inhibition and suppression of aggression . The exact mode of action is not fully established, but it involves changes in the excitability of subcortical inhibitory areas .
Comparaison Avec Des Composés Similaires
Similar Compounds
Clozapine: Structurally similar to Loxapine, used as an antipsychotic medication.
Amoxapine: A tricyclic antidepressant that is a metabolite of Loxapine.
Olanzapine: Another antipsychotic with a similar mechanism of action.
Uniqueness
Loxapine-d8 Hydrochloride is unique due to its deuterated form, which provides advantages in pharmacokinetic studies by allowing for more precise tracking of the compound in biological systems . This makes it a valuable tool in both research and clinical settings.
Propriétés
IUPAC Name |
8-chloro-6-(2,2,3,3,5,5,6,6-octadeuterio-4-methylpiperazin-1-yl)benzo[b][1,4]benzoxazepine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O.ClH/c1-21-8-10-22(11-9-21)18-14-12-13(19)6-7-16(14)23-17-5-3-2-4-15(17)20-18;/h2-7,12H,8-11H2,1H3;1H/i8D2,9D2,10D2,11D2; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSXBVMKACNEMKY-KTSBLNPMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C)([2H])[2H])([2H])[2H])C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50857920 |
Source


|
| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1246820-19-8 |
Source


|
| Record name | 2-Chloro-11-[4-methyl(~2~H_8_)piperazin-1-yl]dibenzo[b,f][1,4]oxazepine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50857920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![[4-(4-Aminophenoxy)(2-pyridyl)]-N-(methyl-d3)carboxamide](/img/structure/B563551.png)
